

In-Depth Technical Guide to 1H,1H,9H-Hexadecafluorononyl Methacrylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1H,1H,9H-Hexadecafluorononyl methacrylate

Cat. No.: B157743

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **1H,1H,9H-Hexadecafluorononyl Methacrylate**, a fluorinated monomer with significant potential in advanced materials and biomedical applications. This document details its core properties, synthesis, polymerization, and safety considerations, presenting data in a clear and accessible format for researchers and professionals in drug development and material science.

Core Chemical Properties

1H,1H,9H-Hexadecafluorononyl methacrylate is a methacrylate ester characterized by a long, highly fluorinated alkyl chain. This structural feature imparts unique properties, including hydrophobicity, oleophobicity, and high thermal stability.

Property	Value	Reference
CAS Number	1841-46-9	[1] [2]
Molecular Formula	C ₁₃ H ₈ F ₁₆ O ₂	[3]
Molecular Weight	500.18 g/mol	[4]
Density	1.518 g/cm ³	[4]
Boiling Point	234 °C (lit.)	[4]
Refractive Index	n _{20/D} 1.344 (lit.)	[4]
Flash Point	104.5 °C	[4]

Spectroscopic Data

While a dedicated full spectral analysis for **1H,1H,9H-Hexadecafluorononyl Methacrylate** is not publicly available, characteristic peaks can be inferred from the analysis of similar fluorinated methacrylate compounds.

Infrared (IR) Spectroscopy: The IR spectrum of a methacrylate monomer will typically show a strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretching of the ester group. Another characteristic peak is the C=C stretching vibration of the vinyl group, which appears around 1635-1640 cm⁻¹. The presence of the long fluorinated chain would be indicated by strong C-F stretching bands in the region of 1100-1300 cm⁻¹.

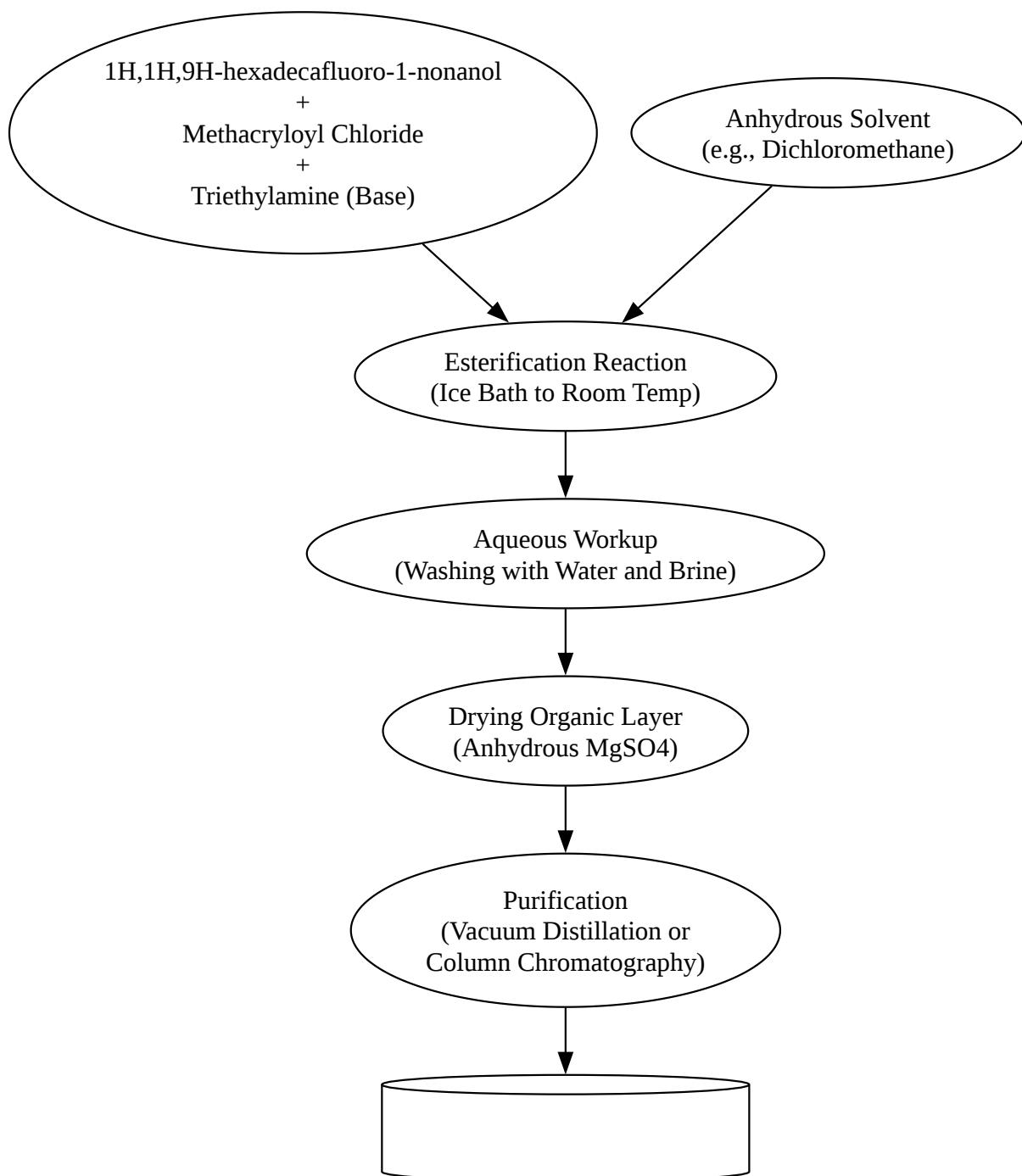
Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **¹H NMR:** The proton NMR spectrum would show characteristic signals for the vinyl protons of the methacrylate group at approximately 5.5-6.1 ppm. The methyl group protons on the double bond would appear as a singlet around 1.9 ppm. The methylene protons adjacent to the ester oxygen (-OCH₂-) would be expected in the region of 4.3 ppm. The single proton at the 9-position of the fluorinated chain (-CHF₂) would likely appear as a triplet of triplets.
- **¹³C NMR:** The carbon NMR spectrum would show a signal for the carbonyl carbon of the ester at around 167 ppm. The carbons of the vinyl group would appear in the 125-136 ppm

region. The carbons in the fluorinated alkyl chain would exhibit complex splitting patterns due to C-F coupling.

Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of the loss of the methacrylate group and fragmentation of the fluorinated alkyl chain.

Experimental Protocols

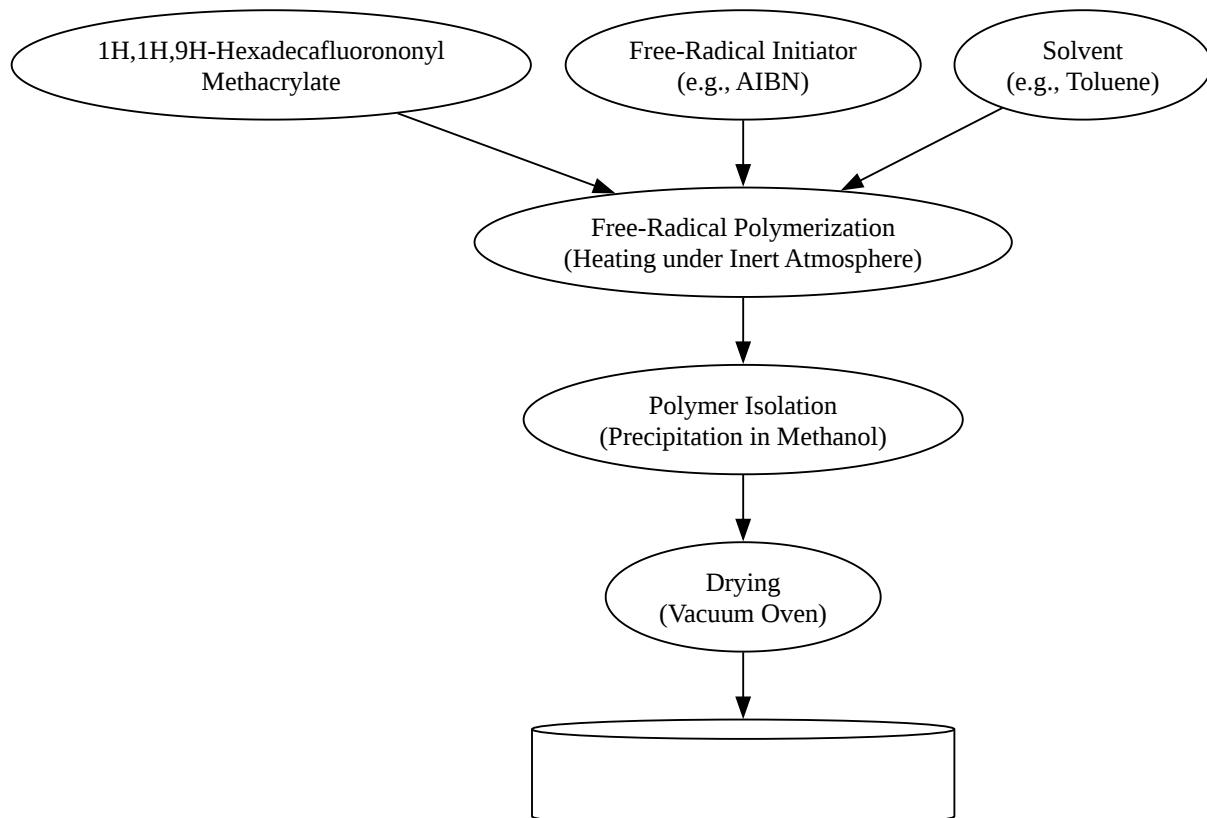

Synthesis of **1H,1H,9H-Hexadecafluorononyl Methacrylate**

A common method for the synthesis of methacrylate esters is the esterification of methacrylic acid or the reaction of methacryloyl chloride with the corresponding alcohol. For **1H,1H,9H-Hexadecafluorononyl Methacrylate**, the synthesis would involve the reaction of **1H,1H,9H-hexadecafluoro-1-nonanol** with methacryloyl chloride in the presence of a base, such as triethylamine, to neutralize the HCl byproduct.

Illustrative Experimental Protocol:

- In a reaction vessel equipped with a stirrer and under an inert atmosphere, dissolve **1H,1H,9H-hexadecafluoro-1-nonanol** and triethylamine in a suitable anhydrous solvent (e.g., dichloromethane).
- Cool the mixture in an ice bath.
- Slowly add a solution of methacryloyl chloride in the same solvent to the cooled mixture.
- Allow the reaction to proceed at room temperature for several hours while monitoring the progress by thin-layer chromatography.
- Upon completion, the reaction mixture is typically washed with water and brine to remove the triethylamine hydrochloride and any unreacted starting materials.
- The organic layer is then dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

- The crude product can be purified by vacuum distillation or column chromatography to yield pure **1H,1H,9H-Hexadecafluorononyl Methacrylate**.

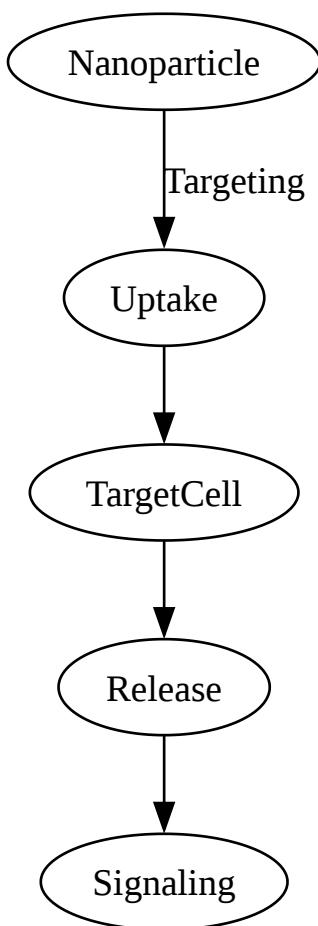

[Click to download full resolution via product page](#)

Polymerization of **1H,1H,9H-Hexadecafluorononyl Methacrylate**

Fluorinated methacrylates can be polymerized using various techniques, including free-radical polymerization and controlled radical polymerization methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. The choice of method influences the polymer's molecular weight, polydispersity, and architecture.

Illustrative Free-Radical Polymerization Protocol:

- Dissolve **1H,1H,9H-Hexadecafluorononyl Methacrylate** in a suitable solvent (e.g., toluene, ethyl acetate).
- Add a free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
- De-gas the solution to remove oxygen, which can inhibit polymerization.
- Heat the reaction mixture to the appropriate temperature to initiate polymerization (typically 60-80 °C for AIBN).
- Allow the polymerization to proceed for the desired time to achieve the target conversion.
- The resulting polymer can be isolated by precipitation in a non-solvent (e.g., methanol) and then dried under vacuum.


[Click to download full resolution via product page](#)

Applications in Drug Development

The unique properties of fluorinated polymers make them attractive for various applications in drug delivery. The high hydrophobicity of poly(**1H,1H,9H-Hexadecafluorononyl Methacrylate**) can be utilized to encapsulate and control the release of hydrophobic drugs. Polymers based on this monomer can be used to form nanoparticles, micelles, or coatings for medical devices.

Potential Signaling Pathway Interaction (Hypothetical):

While no specific signaling pathways have been directly elucidated for this compound, its use in drug delivery systems could indirectly impact cellular pathways. For instance, nanoparticles formulated with this polymer could be designed for targeted delivery to cancer cells, where the released drug would then interact with specific signaling pathways involved in cell proliferation or apoptosis.

[Click to download full resolution via product page](#)

Safety and Handling

Hazard Identification: **1H,1H,9H-Hexadecafluorononyl methacrylate** is classified as an irritant (Xi) and flammable (F).

Risk and Safety Phrases:

- R36/37/38: Irritating to eyes, respiratory system, and skin.

- S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
- S36: Wear suitable protective clothing.

General Handling Precautions:

- Handle in a well-ventilated area.
- Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
- Avoid inhalation of vapors and contact with skin and eyes.
- Keep away from heat, sparks, and open flames. Store in a cool, dry place.

Toxicological Information: Specific toxicological data for **1H,1H,9H-Hexadecafluorononyl methacrylate** is limited. However, as with other methacrylates, it should be handled with care to avoid potential sensitization and irritation. Long-term exposure effects have not been fully investigated. For fluorinated polymers in general, there is ongoing research into their biocompatibility and potential long-term health effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1H,1H,9H-Hexadecafluorononyl methacrylate, CasNo.1841-46-9 Wuhan Chemwish Technology Co., Ltd China (Mainland) [chemwish.lookchem.com]
- 2. ripublication.com [ripublication.com]
- 3. Hexafluoroisopropyl methacrylate [webbook.nist.gov]
- 4. imaging.org [imaging.org]

- To cite this document: BenchChem. [In-Depth Technical Guide to 1H,1H,9H-Hexadecafluorononyl Methacrylate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b157743#1h-1h-9h-hexadecafluorononyl-methacrylate-chemical-properties\]](https://www.benchchem.com/product/b157743#1h-1h-9h-hexadecafluorononyl-methacrylate-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com